N-(2-aminophenyl)formamide
CAS No.:
Cat. No.: VC20240755
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8N2O |
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Molecular Weight | 136.15 g/mol |
IUPAC Name | N-(2-aminophenyl)formamide |
Standard InChI | InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10) |
Standard InChI Key | PFKINQXINHRVLL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)N)NC=O |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Aminophenyl)formamide belongs to the class of N-substituted formamides, with the molecular formula C₇H₇N₂O and a molecular weight of 135.15 g/mol. The IUPAC name is N-(2-aminophenyl)formamide, reflecting the formamide group (-NHCHO) attached to the second carbon of an aniline derivative. Key physicochemical parameters include:
The planar structure of the phenyl ring facilitates π-π stacking interactions, while the adjacent amine and formamide groups enable intramolecular hydrogen bonding, stabilizing the molecule in solution . This duality influences its reactivity in cyclization reactions, particularly in forming benzimidazoles.
Synthetic Methodologies
Catalytic N-Formylation Using CO₂
A breakthrough synthesis involves the direct formylation of o-phenylenediamine with carbon dioxide (CO₂) under catalytic conditions. In a typical procedure :
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Reagents: o-Phenylenediamine (0.25 mmol), tetrabutylammonium acetate ([TBA][OAc], 0.025 mmol), phenylsilane (0.25 mmol), and CO₂ (5 bar).
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Solvent: Dimethyl sulfoxide (DMSO, 0.5 mL).
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Conditions: Stirring at 23°C for 5 hours.
This method achieves >90% conversion to N-(2-aminophenyl)formamide, as confirmed by <sup>1</sup>H NMR spectroscopy . The mechanism proceeds via CO₂ activation by the acetate catalyst, followed by hydride transfer from phenylsilane to generate the formyl group.
Spectroscopic Characterization
<sup>1</sup>H NMR Analysis
Key resonances in DMSO-d₆ (400 MHz) :
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δ 8.15 ppm (s, 1H): Formyl proton (-CHO).
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δ 7.20–6.80 ppm (m, 4H): Aromatic protons of the phenyl ring.
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δ 6.50 ppm (br s, 2H): Amine protons (-NH₂), exchangeable with D₂O.
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δ 9.85 ppm (s, 1H): Amide proton (-NHCHO), broadened due to hydrogen bonding.
IR Spectroscopy
Prominent absorption bands (KBr pellet) :
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3320 cm⁻¹: N-H stretch (amine and amide).
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1665 cm⁻¹: C=O stretch (amide I band).
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1540 cm⁻¹: N-H bend (amide II band).
Applications in Benzimidazole Synthesis
N-(2-Aminophenyl)formamide undergoes acid-catalyzed cyclization to form benzimidazole, a privileged structure in medicinal chemistry . The reaction mechanism involves:
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Protonation of the formyl oxygen, enhancing electrophilicity.
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Nucleophilic attack by the adjacent amine, forming a five-membered ring.
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Aromatization via dehydration, yielding benzimidazole.
Optimized conditions using boron tribromide (BBr₃) in dichloromethane achieve 95% conversion within 2 hours at 70°C . This pathway is greener than traditional methods requiring harsh acids or high temperatures.
Computational Insights and Pharmacophore Modeling
Molecular docking studies position N-(2-aminophenyl)formamide in the active site of histone deacetylase 2 (HDAC2), where the formyl group coordinates with zinc ions . Key interactions include:
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Zinc coordination via the carbonyl oxygen.
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Hydrogen bonds between the amine and Asp-269 residue.
Pharmacophore models identify four critical features for HDAC2 inhibition :
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Hydrogen bond acceptor (formyl oxygen).
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Hydrogen bond donor (amide NH).
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Hydrophobic region (phenyl ring).
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Aromatic center.
These insights guide the design of HDAC2 inhibitors with improved affinity and selectivity.
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